N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c1-11-20-17(26-22-11)16-14(7-9-27-16)21-15(24)6-8-23-10-19-13-5-3-2-4-12(13)18(23)25/h2-5,7,9-10H,6,8H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUICFTFQYATRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that integrates a 1,2,4-oxadiazole moiety and a quinazoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties.
Chemical Structure
The molecular formula of the compound is , and its structure features:
- A 1,2,4-oxadiazole ring, known for its diverse biological activities.
- A thiophene ring that enhances electronic properties.
- A quinazoline scaffold associated with various therapeutic effects.
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For example:
- Compounds with similar structures have shown strong antibacterial effects against pathogens like Xanthomonas oryzae with EC50 values ranging from 19.44 to 36.25 μg/mL.
Antifungal Activity
The oxadiazole derivatives have also demonstrated moderate antifungal activity against various fungi. In bioassays, compounds similar to this compound were found to inhibit fungal growth effectively .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as:
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that:
- The oxadiazole ring can disrupt cellular processes in pathogens.
- The quinazoline moiety may interact with specific enzymes or receptors involved in disease pathways .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituents on the oxadiazole and quinazoline rings significantly influence the potency and selectivity against various biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-N-{[3-thiophenyl]-1,2,4-oxadiazol} | Contains a thiophene and oxadiazole | Antimicrobial |
| 5-Trifluoromethyl-N-{[5-methylthiazol]-1,2,4-thiadiazol} | Thiadiazole instead of oxadiazole | Anticancer |
| 4-Bromo-N-{[3-pyridyl]-1,2,4-thiadiazol} | Different heterocyclic ring | Antimicrobial |
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound:
- Antituberculosis Screening : A study showed that related compounds exhibited potent antimycobacterial activity with IC90 values below 10 μM .
- Cholinesterase Inhibition : Some derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), showing promising results with IC50 values ranging from 12.8 to 99.2 µM .
Scientific Research Applications
Antimicrobial Properties
Compounds containing oxadiazole rings have been reported to exhibit significant antimicrobial activity. Research indicates that derivatives of oxadiazole can inhibit bacterial growth effectively, particularly against Gram-positive bacteria. For instance, studies have shown that similar compounds demonstrate potent activity against strains like Bacillus cereus and Staphylococcus aureus .
Anticancer Activity
The quinazoline structure is well-documented for its anticancer properties. Compounds with this moiety have been studied extensively for their ability to inhibit tumor growth by targeting specific enzymes involved in cell proliferation. The dual action of the oxadiazole and quinazoline components suggests a synergistic effect, enhancing their potential as anticancer agents .
Enzyme Inhibition
Research has demonstrated that this compound can act as an inhibitor for various enzymes critical in metabolic pathways, including thymidylate synthase, which is essential for DNA synthesis. Inhibitors targeting this enzyme have shown promise in cancer therapy due to their ability to impede tumor cell growth .
Case Study 1: Antimicrobial Evaluation
In a study evaluating various oxadiazole derivatives, compounds similar to N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide were tested against multiple bacterial strains using disc diffusion methods. Results indicated that certain derivatives exhibited significant inhibition zones against E. coli and Staphylococcus aureus, suggesting potential for development as antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
Another study focused on the anticancer properties of quinazoline derivatives revealed that compounds with structural similarities to this compound showed IC50 values in the low micromolar range against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). These findings underscore the potential of this compound in targeted cancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
